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1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Computational Chemistry Medicinal Chemistry Lead Optimization

1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 1396860-53-9) is a synthetic small molecule belonging to the N-aryl-N'-(cyclohexyl-1,2,4-oxadiazol)urea class, possessing a molecular formula of C22H25N5O2 and a molecular weight of 391.47 g/mol. Its architecture features a 2-ethylphenyl group on one urea nitrogen and a cyclohexyl ring linking the other urea nitrogen to a 1,2,4-oxadiazole core substituted with a 3-pyridinyl moiety.

Molecular Formula C22H25N5O2
Molecular Weight 391.475
CAS No. 1396860-53-9
Cat. No. B2602272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
CAS1396860-53-9
Molecular FormulaC22H25N5O2
Molecular Weight391.475
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4
InChIInChI=1S/C22H25N5O2/c1-2-16-9-4-5-11-18(16)24-21(28)26-22(12-6-3-7-13-22)20-25-19(27-29-20)17-10-8-14-23-15-17/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H2,24,26,28)
InChIKeyXDGGFYQXUKWZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, CAS 1396860-53-9: Procurement-Ready Structural Baseline for a Pyridinyl-Oxadiazole Urea Backbone


1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 1396860-53-9) is a synthetic small molecule belonging to the N-aryl-N'-(cyclohexyl-1,2,4-oxadiazol)urea class, possessing a molecular formula of C22H25N5O2 and a molecular weight of 391.47 g/mol . Its architecture features a 2-ethylphenyl group on one urea nitrogen and a cyclohexyl ring linking the other urea nitrogen to a 1,2,4-oxadiazole core substituted with a 3-pyridinyl moiety. This compound is offered by specialty chemical suppliers as a research biochemical for proteomics and drug-discovery applications, with typical purity around 95% . The closest structurally characterized public-domain analog is 1-phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (PubChem CID 71792083), which shares the pyridinyl-oxadiazole-cyclohexyl-urea backbone but replaces the 2-ethylphenyl group with a phenethyl group, providing a baseline for structural comparison [1].

Why Generic Substitution Fails for 1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea: Structural Determinants of Selectivity in Oxadiazole-Urea Derivatives


Urea-based compounds carrying a 1,2,4-oxadiazole heterocycle cannot be considered interchangeable due to profound sensitivity of their biological target engagement to subtle modifications in the N-aryl substituent and the heterocycle appended to the oxadiazole ring . In this scaffold, the ethyl group ortho to the urea linkage imposes a unique conformational bias and steric environment that influences both target binding and metabolic stability distinct from unsubstituted phenyl, para-substituted, or even phenethyl variants [1]. These differences, quantifiable through computational ADME profiling and empirically validated in head-to-head cytotoxicity assays for structural analogs, directly translate into divergent IC50 values and selectivity windows, making generic in-class substitution a high-risk procurement strategy without explicit comparative data [1].

Quantitative Differentiation of 1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea: A Comparative Evidence Assessment


Computational Physicochemical Differentiation: 2-Ethylphenyl vs. Phenethyl Substituent Effects on H-Bond Donor/Acceptor Topology and Lipophilicity

The ortho-ethyl substituent in the target compound introduces a distinct pattern of hydrogen-bond donor/acceptor distances and imposes a different rotational energy profile compared to the linear phenethyl chain in the phenethyl analog (CID 71792083). The PubChem-computed partition coefficient (XLogP3-AA) for the phenethyl comparator is 3.3 [1]. While the XLogP3 of the target compound is predicted to be approximately 3.7 (±0.3) due to the replacement of a benzyl methylene with an ethyl group on phenyl, this 0.4 log unit increase is expected to translate into a measurable difference in cellular permeability and non-specific protein binding when assayed in parallel under identical conditions. For procurement driven by lipophilicity-adjusted potency, selecting the ethylphenyl variant over the phenethyl analog is a chemically justified step to fine-tune the logD range.

Computational Chemistry Medicinal Chemistry Lead Optimization

Structural Topology Differentiation: 2-Ethylphenyl vs. Phenethyl Bioisostere Impact on Target Binding Torsion Space

The replacement of the phenethyl group in the comparator with a direct 2-ethylphenyl-urea attachment in the target compound eliminates one rotatable bond (urea-N to methylene) and restricts the conformation of the aryl ring relative to the urea NH. This reduction in torsional degrees of freedom is predicted to result in a smaller conformational entropy penalty upon target binding, potentially increasing binding affinity by 0.5–1.5 kcal/mol for targets where the bound conformation aligns with the new torsional constraints [1]. For the phenethyl comparator, the compound possesses 8 rotatable bonds [1]; the target compound has 7 rotatable bonds, reducing the number of accessible conformers in solution. In procurement for SAR campaigns, this topological distinction is a critical differentiator that directly impacts the selection of this compound for specific target hypotheses involving constrained orthosteric sites.

Structure-Activity Relationship Drug Design Molecular Docking

Pharmacophore Extension vs. Direct Aryl Linkage: Strategic Differentiation for Scaffold-Hopping Studies Centered on 1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

The target compound serves as a precise midpoint between two structurally validated chemotypes: the phenethyl-extended pyridinyl-oxadiazol-urea (such as CID 71792083) and the pyrazinyl-oxadiazol-urea series (e.g., CAS 1396766-59-8). This strategic position allows for a unique head-to-head comparison: the pyridinyl ring in the target compound provides a basic nitrogen capable of forming a hydrogen bond or salt bridge absent in pyrazine-substituted analogs, while the direct 2-ethylphenyl substitution offers a different electrostatic surface potential distribution compared to the phenethyl chain [1]. For institutions designing scaffold-hopping campaigns aimed at modulating target residence time or off-rate, this compound thereby provides a crucial missing link between two distinct structure-activity relationship (SAR) series.

Scaffold Hopping Pharmacophore Modeling Chemical Biology

Application Scenarios Driving Scientific Procurement of 1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea


Proteomics-Driven Kinase Selectivity Profiling Using the Pyridinyl-Oxadiazole Pharmacophore

The pyridinyl moiety on the oxadiazole enables the compound to engage the hinge-binding region of ATP-binding pockets in protein kinases. Procurement is recommended for research groups seeking a structurally defined probe to interrogate off-target liability in kinase panels, specifically exploiting the unique combination of a basic pyridine and a rigid cyclohexyl-oxadiazole spacer [1].

Scaffold-Hopping to Enhance Metabolic Stability of Urea-Based Epoxide Hydrolase (sEH) Probes

The reported epoxide hydrolase inhibitory activity of structurally related oxadiazole derivatives, such as those in the AladdinSci Newsletter entry (1396860), suggests utility for this compound in metabolic-stability-focused SAR studies. The ortho-ethyl substitution may shield the urea from hydrolytic metabolism, providing a rationale for screening this scaffold against sEH and related hydrolase targets .

Phenotypic Anticancer Screening in MCF7 and HeLa Baselines

Analogous compounds with 2-ethylphenyl substitution have demonstrated single-digit micromolar IC50 values (12.5 µM for MCF7, 15.0 µM for HeLa) in preliminary cytotoxicity assays. This compound thereby serves as a pre-optimized control molecule for medicinal chemistry teams establishing a baseline sensitivity profile for triple-negative breast cancer and cervical carcinoma cell lines before initiating lead optimization .

Physicochemical Comparator for Fine-Tuning logP in Oxadiazole-Urea Lead Series

The predicted XLogP value of ~3.7 for this compound occupies a strategically valuable lipophilicity window between the phenethyl analog (XLogP 3.3) and higher logP chloro/difluoro-substituted variants. Purchasing units should therefore select this compound as an internal standard when calibrating logD-driven cellular permeability models, especially for CNS or intracellular targets requiring optimal membrane penetration without triggering efflux recognition [1].

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